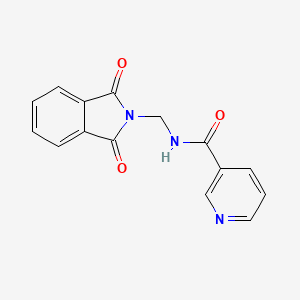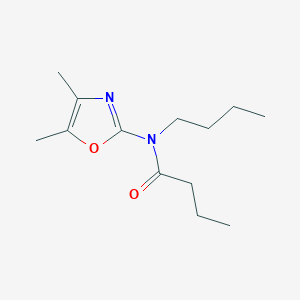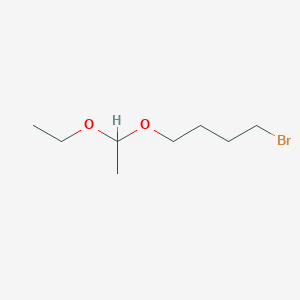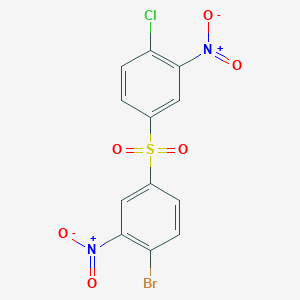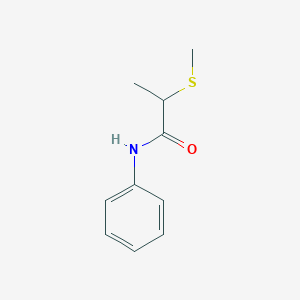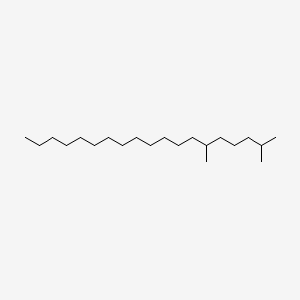![molecular formula C4H13NOSi B14634652 1-[Methoxy(dimethyl)silyl]methanamine CAS No. 55951-80-9](/img/structure/B14634652.png)
1-[Methoxy(dimethyl)silyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminomethyl(dimethyl)methoxysilane is an organosilane compound with the molecular formula C4H13NOSi. It is a versatile chemical used in various applications due to its unique properties, including its ability to act as a coupling agent, adhesion promoter, and surface modifier. This compound is particularly valuable in the fields of materials science, chemistry, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aminomethyl(dimethyl)methoxysilane can be synthesized through several methods. One common approach involves the reaction of chloromethyl(dimethyl)methoxysilane with ammonia or an amine under controlled conditions. The reaction typically occurs in an organic solvent such as toluene or hexane, and the temperature is maintained between 0°C and 50°C to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of aminomethyl(dimethyl)methoxysilane often involves large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize efficiency and minimize by-products. The final product is usually purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Aminomethyl(dimethyl)methoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: Aminomethyl(dimethyl)methoxysilane can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
Aminomethyl(dimethyl)methoxysilane has a wide range of scientific research applications, including:
Chemistry: It is used as a coupling agent in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: It is utilized in drug delivery systems and the development of medical devices.
Industry: Aminomethyl(dimethyl)methoxysilane is used in coatings, adhesives, and sealants to improve adhesion and durability.
Wirkmechanismus
The mechanism of action of aminomethyl(dimethyl)methoxysilane involves its ability to form strong covalent bonds with various substrates. The amino group can react with functional groups on surfaces, while the methoxysilane moiety can undergo hydrolysis and condensation reactions to form stable siloxane bonds. These interactions enhance the adhesion, compatibility, and stability of the compound in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopropyltriethoxysilane: Similar in structure but with ethoxy groups instead of methoxy.
3-Aminopropylmethyldiethoxysilane: Contains diethoxy groups and a propyl chain.
3-Aminopropyldimethylmethoxysilane: Similar but with a propyl chain instead of a methyl group.
Uniqueness
Aminomethyl(dimethyl)methoxysilane is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly effective as a coupling agent and surface modifier in various applications.
Eigenschaften
CAS-Nummer |
55951-80-9 |
|---|---|
Molekularformel |
C4H13NOSi |
Molekulargewicht |
119.24 g/mol |
IUPAC-Name |
[methoxy(dimethyl)silyl]methanamine |
InChI |
InChI=1S/C4H13NOSi/c1-6-7(2,3)4-5/h4-5H2,1-3H3 |
InChI-Schlüssel |
CBWLQRUXCZLHIA-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Propylbicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14634576.png)
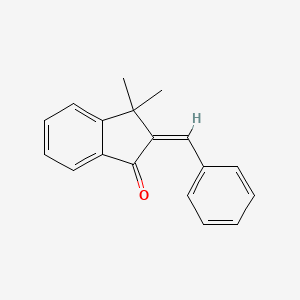
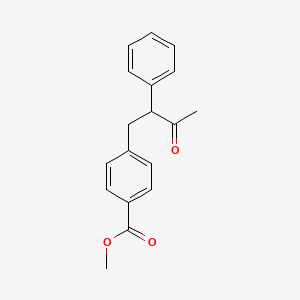
![4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14634593.png)
![(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid](/img/structure/B14634600.png)
